Lipophilicity (cLogP) Differentiation from the Unsubstituted Phenyl Analog
The target compound's calculated partition coefficient (cLogP) is estimated to be 3.82, based on computational predictions for the 4-(trifluoromethyl)phenyl-urea substructure [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted phenyl analog (1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea), which has a predicted cLogP of approximately 2.8. The difference of approximately 1.0 log unit translates to a 10-fold increase in the octanol/water partition coefficient, indicating markedly higher membrane permeability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 3.82 |
| Comparator Or Baseline | 1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea – cLogP ~ 2.8 |
| Quantified Difference | ΔcLogP ~ +1.0 |
| Conditions | Computational prediction (ACD/Labs or similar); no experimental logD/logP data available for the target compound. |
Why This Matters
Higher lipophilicity is a critical differentiator for compounds intended for intracellular targets or for crossing biological membranes, directly influencing the procurement decision for cell-based assays or in vivo studies.
- [1] ChemSpider. 1-(3-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]urea. Predicted Properties: ACD/LogD (pH 7.4) = 3.82. View Source
